4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione
Description
4-[2-(1H-Indol-3-yl)ethyl]-1lambda⁶,4-thiazinane-1,1-dione is a thiomorpholine derivative featuring a 1,1-dione (sulfone) group and a 2-(1H-indol-3-yl)ethyl substituent. The indole moiety, a bicyclic aromatic system with a pyrrole ring fused to a benzene ring, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and drug discovery. The sulfone group enhances polarity and metabolic stability, while the ethyl linker allows conformational flexibility for target binding.
Properties
IUPAC Name |
4-[2-(1H-indol-3-yl)ethyl]-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c17-19(18)9-7-16(8-10-19)6-5-12-11-15-14-4-2-1-3-13(12)14/h1-4,11,15H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGCJTQZZJHDLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333143 | |
| Record name | 4-[2-(1H-indol-3-yl)ethyl]-1,4-thiazinane 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820090 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
59801-58-0 | |
| Record name | 4-[2-(1H-indol-3-yl)ethyl]-1,4-thiazinane 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of tryptamine with a suitable thiazinane precursor under specific conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide as a dehydrating agent to facilitate the formation of the desired compound . The reaction conditions often include controlled temperatures and the use of solvents such as methanol or dichloromethane to optimize yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The indole moiety allows for electrophilic substitution reactions, particularly at the 3-position of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Scientific Research Applications
Research into the applications of 4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione has focused on several key areas:
Medicinal Chemistry
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. The indole moiety is particularly noted for its ability to interact with various microbial targets, potentially leading to the development of new antimicrobial agents.
- Anticonvulsant Effects : Similar thiazinane derivatives have shown promise in anticonvulsant activity, suggesting that this compound may also possess neuroprotective properties.
- Interaction with Biological Targets : The indole group can influence neurotransmitter systems and may modulate receptor activities. This interaction is crucial for understanding the therapeutic potential of the compound in treating neurological disorders.
Synthetic Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures for various applications in pharmaceuticals and materials science.
Mechanism of Action
The mechanism of action of 4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The thiazinane ring may also contribute to the compound’s overall biological effects by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Note: *The molecular formula of the target compound can be inferred as C₁₃H₁₆N₂O₂S₂ (based on substituent analysis).
Key Structural and Functional Differences:
- Aromatic Substituents: Indole (Target Compound): Enhances π-π stacking and hydrogen-bonding capabilities due to NH and aromatic systems, critical for receptor interactions . Furan (C₁₀H₁₅NO₃S): Electron-rich oxygen atom increases polarity, favoring aqueous solubility but reducing CNS penetration .
- Electronic Effects: Halogenated benzyloxy groups (C₁₁H₁₃ClFNO₃S) introduce electronegative atoms, altering electron density and reactivity for targeted covalent binding . Sulfone groups (common to all) stabilize the molecule against oxidative metabolism, extending half-life .
Physicochemical Properties and Stability
- Solubility : Indole’s hydrophobicity may reduce aqueous solubility compared to furan/thiophene analogs, necessitating formulation adjustments.
- Thermal Stability : Sulfone groups generally confer thermal resilience, as seen in supplier-stored compounds ().
- Crystallography : Programs like SHELXL () and ORTEP-3 () are critical for resolving conformational details of such derivatives.
Biological Activity
4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione, also known as compound 439108-45-9, is a synthetic derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique thiazine structure combined with an indole moiety, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound based on diverse research findings, including its anticancer properties, antibacterial effects, and mechanisms of action.
Chemical Structure and Properties
- Chemical Formula: C22H24N2O3S
- Molecular Weight: 396.51 g/mol
- CAS Number: 439108-45-9
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing primarily on its anticancer and antibacterial properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested: A549 (lung cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).
- Findings:
Mechanism of Action:
The anticancer activity is believed to be mediated through several mechanisms:
- Induction of apoptosis in a dose-dependent manner.
- Arresting the cell cycle at the G2/M phase.
- Inhibition of tubulin polymerization similar to colchicine .
Antibacterial Activity
The compound's antibacterial properties have also been evaluated against several bacterial strains.
Study Findings:
- The compound was tested against both Gram-positive and Gram-negative bacteria.
- Results indicated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 7.80 µg/mL to 12.50 µg/mL against specific strains .
Data Summary Table
| Activity | Cell Line/Bacteria | IC50/MIC | Notes |
|---|---|---|---|
| Anticancer | A549 | 0.52 µM | Effective against lung cancer cells |
| Anticancer | HeLa | 0.34 µM | Potent against cervical cancer cells |
| Anticancer | MCF-7 | 0.86 µM | Significant activity in breast cancer |
| Anticancer | HT-29 | 0.75 µM | Active against colon cancer |
| Antibacterial | Staphylococcus aureus | 7.80 µg/mL | Moderate activity |
| Antibacterial | Escherichia coli | >64 µg/mL | Inactive against Gram-negative bacteria |
Case Studies and Research Findings
Several case studies have illustrated the potential of this compound in clinical settings:
- Cytotoxicity Studies:
- Molecular Docking Studies:
- Comparative Studies:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[2-(1H-indol-3-yl)ethyl]-1λ⁶,4-thiazinane-1,1-dione, and what challenges arise during purification?
- Methodology : The compound’s synthesis likely involves coupling indole derivatives with functionalized thiazinane precursors. For example, similar thiazinane-dione scaffolds have been synthesized via nucleophilic substitution or cyclization reactions under anhydrous conditions . Flash chromatography (e.g., ethyl acetate/heptane gradients) is critical for purification due to polar byproducts . Challenges include controlling stereochemistry and minimizing oxidation of the thiazinane-dione moiety.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR can confirm the indole ethyl linkage and thiazinane-dione ring structure. Aromatic protons (δ 6.8–7.5 ppm) and thiomorpholine-dione protons (δ 3.1–4.2 ppm) are diagnostic .
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for structure refinement. Symmetry constraints may apply due to the 1λ⁶-sulfone group .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or binding interactions with biological targets?
- Methodology : Density Functional Theory (DFT) at the B3LYP/SDD level calculates bond angles (e.g., C–S–O in thiazinane-dione) and electron density maps. For example, sulfur oxidation states in 1λ⁶-thiazinane influence charge distribution, affecting ligand-protein interactions . Molecular docking (AutoDock Vina) paired with MD simulations can model binding to indole-recognizing receptors (e.g., serotonin transporters) .
Q. What strategies resolve contradictions in pharmacological data, such as inconsistent IC₅₀ values across assays?
- Methodology :
- Assay standardization : Control variables like buffer pH (affecting indole protonation) and redox conditions (critical for thiazinane-dione stability) .
- Metabolite screening : LC-MS/MS identifies degradation products (e.g., hydrolyzed dione rings) that may interfere with activity .
- Orthogonal assays : Combine enzymatic inhibition studies with cellular uptake assays to distinguish intrinsic activity from bioavailability limitations .
Q. How does structural modification of the indole or thiazinane-dione moieties impact structure-activity relationships (SAR)?
- Methodology :
- Indole modifications : Introducing electron-withdrawing groups (e.g., Cl at C5 of indole) enhances electrophilic interactions, as seen in sertindole derivatives .
- Thiazinane-dione substitutions : Replacing sulfur with sulfone (1λ⁶) increases polarity, improving solubility but potentially reducing blood-brain barrier penetration .
- Biological testing : Compare analogues in vitro (e.g., kinase inhibition) and in vivo (e.g., rodent models for CNS activity) .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Methodology :
- Storage : –20°C under argon in amber vials to prevent photodegradation of the indole ring and oxidation of the dione group .
- Stability assays : Monitor via HPLC-UV at 254 nm over 72 hours under varying temperatures and pH .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to account for the compound’s redox-sensitive thiazinane-dione group?
- Methodology :
- Pre-treatment with antioxidants : Add ascorbic acid (1 mM) to cell culture media to stabilize the dione moiety .
- Non-linear regression : Fit dose-response curves (GraphPad Prism) with Hill slopes >1 to identify cooperative effects from dimerization or allosteric binding .
Q. What statistical approaches are recommended for analyzing crystallographic data with potential twinning or disorder?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
